molecular formula C11H18N2O B3359186 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one CAS No. 84227-38-3

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one

Cat. No.: B3359186
CAS No.: 84227-38-3
M. Wt: 194.27 g/mol
InChI Key: CIUXEJNRPUOAMT-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a butanone group attached to the imidazole ring, which is further substituted with a methyl and a propyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized to introduce the butanone group and the alkyl substituents .

Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of catalysts and specific reaction conditions to optimize the formation of the desired product. For example, the use of acid or base catalysts can facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(5-methyl-2-propyl-1H-imidazol-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-4-6-9(14)11-8(3)12-10(13-11)7-5-2/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUXEJNRPUOAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536477
Record name 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84227-38-3
Record name 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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